molecular formula C10H9BrOS2 B7893941 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol CAS No. 1344017-76-0

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7893941
CAS No.: 1344017-76-0
M. Wt: 289.2 g/mol
InChI Key: LXJMAKCBVAQGNJ-UHFFFAOYSA-N
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Description

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is a brominated bithiophene methanol derivative featuring two thiophene rings: one substituted with a bromine atom at the 3-position and another with a methyl group at the 5-position, linked via a methanol group.

Properties

IUPAC Name

(3-bromothiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrOS2/c1-6-2-3-8(14-6)9(12)10-7(11)4-5-13-10/h2-5,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJMAKCBVAQGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218103
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344017-76-0
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344017-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiophene ring formation processes, followed by purification and isolation of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-thienyl-(5-methyl-2-thienyl)methanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Thienyl-(5-methyl-2-thienyl)methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Brominated Heterocycles

Compound Name Substituents/Structure Synthesis Method Physical Properties/Activity Applications/Notes References
This compound 3-Br, 5-Me thiophenes; methanol linkage Not detailed (discontinued) Discontinued; no data Potential intermediate
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 4-Bromobenzyl, thiophen-2-yl; oxadiazole core Reflux with POCl₃ White solid; antimicrobial activity Antimicrobial agents
5-Bromo-3-methyl-2(5H)-furanone 5-Br, 3-Me on furanone ring NBS/AIBN in CCl₄ Pale yellow oil (90% yield) Synthetic intermediate
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 4-Bromobenzylidene; thiadiazole-thiol Schiff base reaction in ethanol m.p. 120–122°C; IR/NMR data available Not specified
β-Carboline derivatives with 5-bromo-2-thienyl Bromothienyl linked to β-carboline core Chloroacetyl chloride coupling Crystalline solids Phosphodiesterase inhibitors

Notes

Data Gaps : The target compound lacks published data on synthesis, yield, or bioactivity, limiting direct comparisons.

Structural Optimization : Bromine placement (3-position vs. 5-position in other compounds) may influence reactivity; further studies could explore regioselective modifications.

Industrial Relevance : Discontinued status () underscores the need for improved synthetic routes or derivative development to enhance utility.

Biological Activity

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thienyl moiety, which is known for its diverse biological applications. The presence of bromine and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to the modulation of enzyme activities and disruption of cellular processes, which are critical for therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It could induce programmed cell death in malignant cells, making it a candidate for anticancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of several cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa0.75Induces apoptosis and cell cycle arrest
K5620.70Disrupts microtubule dynamics
L12100.41Inhibits tubulin polymerization

These findings suggest that the compound's mechanism may involve interference with tubulin dynamics, similar to established antitubulin agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses moderate antimicrobial activity, particularly against fungal strains.

Case Studies

  • Anticancer Efficacy in Animal Models :
    A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3.
  • Synergistic Effects with Other Agents :
    Research has indicated that combining this compound with established chemotherapeutic agents can enhance anticancer efficacy. For instance, when used in conjunction with doxorubicin, a notable reduction in IC50 values was observed, suggesting a synergistic effect that warrants further investigation.

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